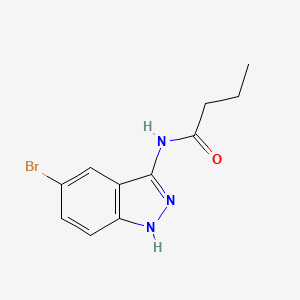
N-(5-bromo-1H-indazol-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-1H-indazol-3-yl)butanamide is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 5-position of the indazole ring and a butanamide group attached to the nitrogen atom at the 1-position makes this compound unique. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1H-indazol-3-yl)butanamide typically involves the following steps:
Bromination of Indazole: The starting material, indazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Butanamide: The brominated indazole is then reacted with butanoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(5-bromo-1H-indazol-3-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms such as amines.
Coupling Products: Complex indazole-based structures.
科学研究应用
N-(5-bromo-1H-indazol-3-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-bromo-1H-indazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- N-(5-fluoro-1H-indazol-3-yl)butanamide
- N-(5-chloro-1H-indazol-3-yl)butanamide
- N-(5-methyl-1H-indazol-3-yl)butanamide
Uniqueness
N-(5-bromo-1H-indazol-3-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, making this compound distinct from its analogs.
属性
分子式 |
C11H12BrN3O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC 名称 |
N-(5-bromo-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C11H12BrN3O/c1-2-3-10(16)13-11-8-6-7(12)4-5-9(8)14-15-11/h4-6H,2-3H2,1H3,(H2,13,14,15,16) |
InChI 键 |
PNWYWYJIUUVNSA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=NNC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















